

In Vitro Antiviral Profile of Carbodine: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

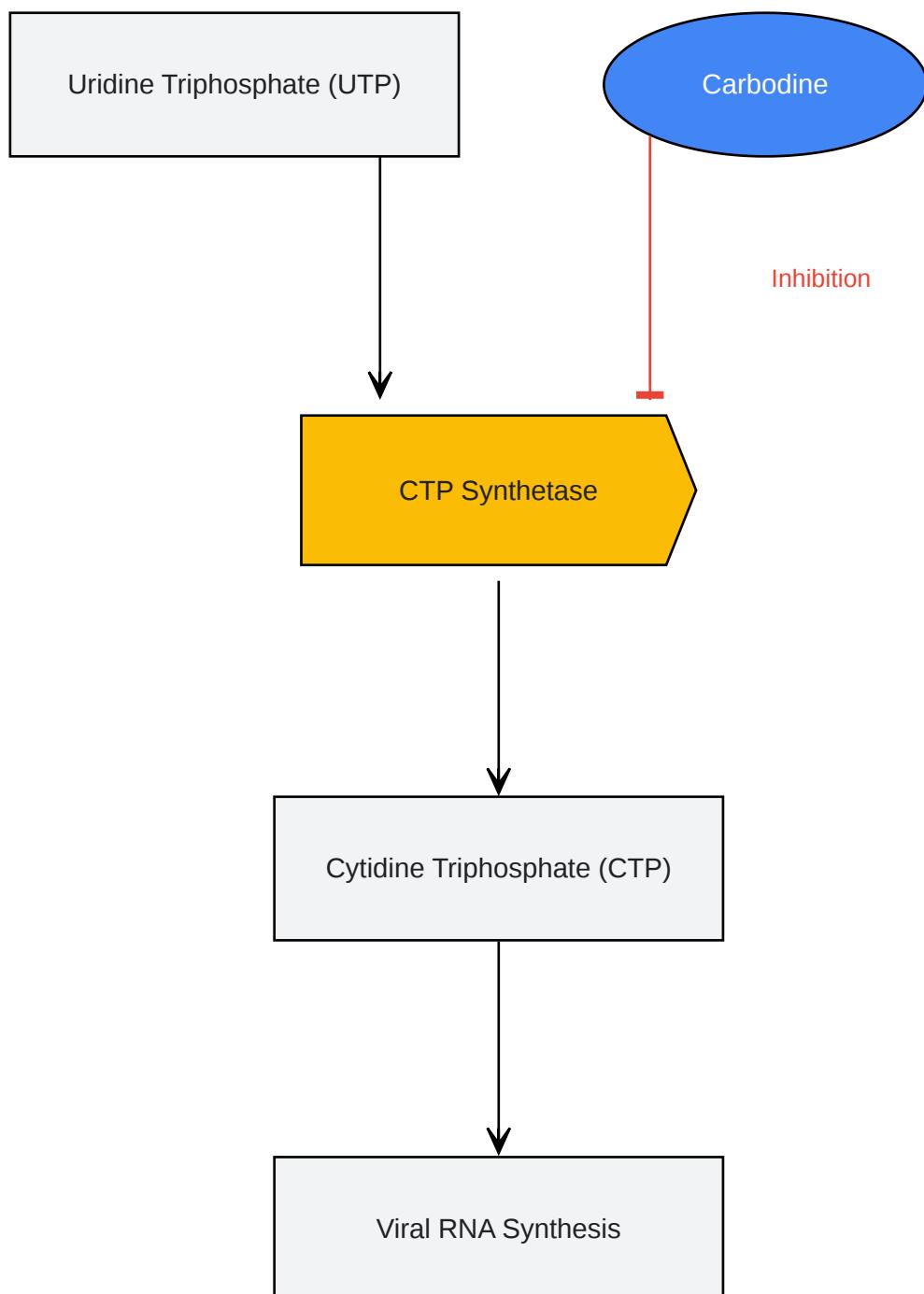
Compound of Interest

Compound Name: **Carbodine**
Cat. No.: **B1202452**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


Carbodine, also known as Carbocyclic cytidine (C-Cyd), is a synthetic nucleoside analog where the ribose sugar moiety is replaced by a cyclopentane ring. This structural modification confers resistance to enzymatic degradation while retaining biological activity, making it a subject of significant interest in antiviral research. This document provides a comprehensive technical overview of the in vitro studies investigating the antiviral effects of **Carbodine**, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

The primary antiviral mechanism of **Carbodine** is believed to be the inhibition of CTP synthetase, a crucial enzyme in the pyrimidine nucleotide biosynthesis pathway.^[1] This enzyme catalyzes the conversion of Uridine triphosphate (UTP) to Cytidine triphosphate (CTP), an essential building block for RNA synthesis. By inhibiting this enzyme, **Carbodine** depletes the intracellular pool of CTP, which in turn leads to a dose-dependent inhibition of RNA synthesis in both uninfected and virus-infected cells.^[1] This disruption of cellular nucleotide metabolism effectively halts the replication of a wide range of RNA viruses.

Further evidence supporting this mechanism comes from reversal studies, where the antiviral and cytotoxic effects of **Carbodine** can be reversed by the addition of exogenous cytidine

(Cyd) or uridine (Urd), but not by thymidine (dThd) or deoxycytidine (dCyd).^[1] Additionally, it is known that **Carbodine** is metabolized to **Carbodine** triphosphate within mammalian cells, suggesting a potential secondary mechanism involving the interference with the viral RNA-dependent RNA polymerase reaction.^{[2][3][4]}

[Click to download full resolution via product page](#)

Proposed Mechanism of **Carbodine** Action.

Antiviral Activity Spectrum

In vitro studies have demonstrated that **Carbodine** possesses a broad-spectrum antiviral activity. It is effective against a diverse range of viruses, including:

- DNA Viruses: Poxviridae family (e.g., Vaccinia virus).[[1](#)]
- (+)RNA Viruses: Togaviridae (e.g., Sindbis, Semliki forest virus) and Coronaviridae families. [[1](#)]
- (-)RNA Viruses: Orthomyxoviridae (e.g., Influenza virus), Paramyxoviridae (e.g., Parainfluenza, Measles virus), and Rhabdoviridae (e.g., Vesicular stomatitis virus) families. [[1](#)]
- (±)RNA Viruses: Reoviridae family (e.g., Reovirus).[[1](#)]

Notably, significant activity has been reported against various strains of influenza A and B viruses, including H5N1 (avian influenza) and the 2009 H1N1 (swine flu).[[5](#)] The enantiomerically pure (-)-**Carbodine**, in particular, has shown potent anti-influenza activity.[[5](#)]

Quantitative Antiviral Data

The antiviral potency of **Carbodine** has been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Antiviral Activity of **Carbodine** against Influenza Viruses

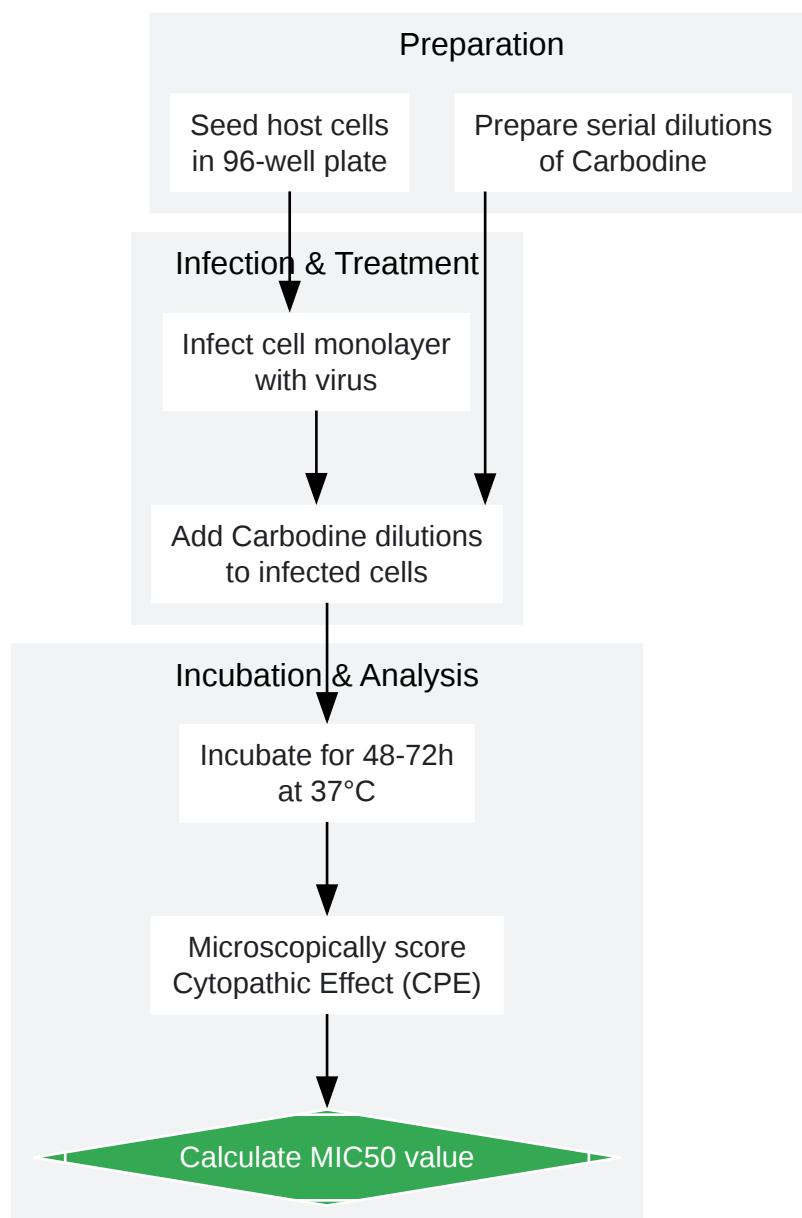
Virus Strain	Cell Line	Assay Type	50% Minimum Inhibitory Concentration (MIC50)	Reference
Influenza A ₀ /PR-8/34	Madin-Darby Canine Kidney (MDCK)	Cytopathogenic Effect (CPE) Inhibition	~2.6 µg/mL	[2][3][4]
Influenza A ₂ /Aichi/2/68 (Hong Kong)	Primary Rhesus Monkey Kidney	Virus Replication Inhibition	~2.6 µg/mL	[2][3][4]

Note: The reported MIC50 of approximately 2.6 µg/mL places **Carbodine** in a similar range of antiviral potency as Ribavirin, though it is less potent than Amantadine hydrochloride in parallel assays.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols employed in the in vitro evaluation of **Carbodine**.

Cell Lines and Virus Propagation

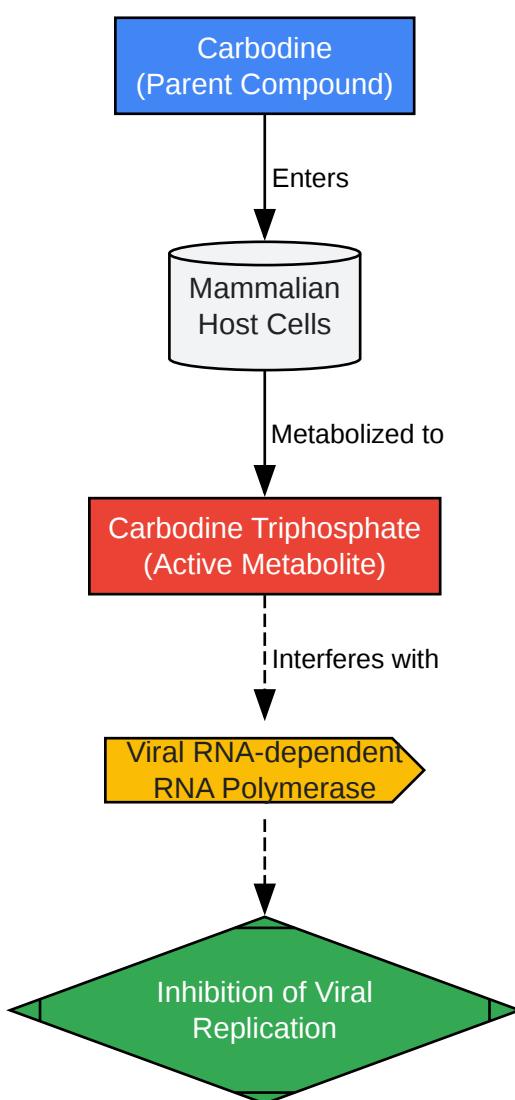

- Cell Lines:
 - Madin-Darby Canine Kidney (MDCK) cells: Used for assessing the inhibition of cytopathogenic effects induced by influenza virus A₀/PR-8/34.[2][3]
 - Primary Rhesus Monkey Kidney (pRhMK) cells: Utilized for evaluating the inhibition of influenza virus A₂/Hong Kong/1/68 replication.[2][3]
- Virus Strains:
 - Influenza A₀/PR-8/34[2][3]
 - Influenza A₂/Aichi/2/68 (Hong Kong)[2][3]

- Various other strains of influenza A and B have also been tested.[5]

Antiviral Activity Assays

The primary method to determine the in vitro efficacy of **Carbodine** was the inhibition of virus-induced cytopathogenic effect (CPE).

- Objective: To determine the concentration of **Carbodine** required to inhibit the destructive changes in host cells caused by viral infection.
- General Procedure:
 - Cell Seeding: Host cells (e.g., MDCK) are seeded in microtiter plates and incubated to form a confluent monolayer.
 - Virus Inoculation: Cells are infected with a standardized amount of virus.
 - Compound Treatment: Serial dilutions of **Carbodine** are added to the infected cell cultures.
 - Incubation: The plates are incubated for a period sufficient for the virus to cause observable CPE in control wells (typically 2-4 days).
 - CPE Evaluation: The extent of CPE in each well is observed microscopically and scored.
 - MIC50 Determination: The 50% minimum inhibitory concentration (MIC50) is calculated as the concentration of **Carbodine** that inhibits 50% of the viral CPE.[2]


[Click to download full resolution via product page](#)

Workflow for a Cytopathic Effect (CPE) Inhibition Assay.

High-Performance Liquid Chromatography (HPLC) for Metabolism Studies

To confirm the intracellular conversion of **Carbodine** to its active triphosphate form, HPLC analysis was performed.^[2]

- Method: A linear ammonium dihydrogen phosphate gradient (from 5 mM, pH 2.8 to 750 mM, pH 3.7) was used.[2]
- Flow Rate: 2 ml/min.[2]
- Retention Time: 40 minutes.[2]
- Outcome: This method confirms that **Carbodine** is metabolized to **Carbodine triphosphate** in mammalian cells.[2][3]

[Click to download full resolution via product page](#)

Metabolic Activation and Action of **Carbodine**.

Selectivity and Combination Therapy

An important aspect of any antiviral candidate is its selectivity—the ability to inhibit viral replication at concentrations well below those that are toxic to the host cell. While specific CC50 (50% cytotoxic concentration) values are not detailed in the reviewed literature, studies in mice indicated dose-limiting toxicity when administered intraperitoneally or intranasally.[2][3][4]

Interestingly, the selectivity of **Carbodine** against Sindbis, vesicular stomatitis, and reo viruses was found to be markedly increased when combined with cytidine (10 µg/mL).[1] This combination helps to rescue the host cells from the cytotoxic effects of CTP depletion while preserving the antiviral activity, suggesting a promising avenue for future therapeutic development.[1]

Conclusion

In vitro studies have firmly established **Carbodine** as a broad-spectrum antiviral agent. Its primary mechanism, the inhibition of CTP synthetase, represents a validated target for antiviral intervention. The compound demonstrates potent activity against a wide array of RNA viruses, most notably various strains of influenza. While in vivo efficacy in mouse models was not observed, the in vitro data, particularly the potential for enhanced selectivity through combination therapy, warrants further investigation. Future research could focus on developing derivatives with improved pharmacokinetic profiles and reduced host cell toxicity to translate the promising in vitro results into viable therapeutic options.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Broad-spectrum antiviral activity of carbodine, the carbocyclic analogue of cytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]
- 4. Evaluation of carbodine, the carbocyclic analog of cytidine, and related carbocyclic analogs of pyrimidine nucleosides for antiviral activity against human influenza Type A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (-)-Carbodine: enantiomeric synthesis and in vitro antiviral activity against various strains of influenza virus including H5N1 (avian influenza) and novel 2009 H1N1 (swine flu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Antiviral Profile of Carbodine: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1202452#in-vitro-studies-of-carbodine-s-antiviral-effects>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com